6-Amino-2-cyanobenzothiazole

Description

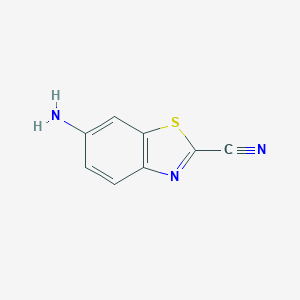

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHSEULTWOYIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556759 | |

| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7724-12-1 | |

| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-amino-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Amino-2-cyanobenzothiazole: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-cyanobenzothiazole (ACBT) is a pivotal heterocyclic building block with significant applications in chemical biology, diagnostics, and drug development. Its unique structure, featuring a reactive cyano group and a versatile amino functionality, makes it a key precursor for the synthesis of luciferin (B1168401) analogues for bioluminescence imaging and a partner in bioorthogonal "click" chemistry reactions. This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental protocols related to this compound, serving as a comprehensive resource for researchers in the field.

Chemical Properties and Structure

This compound is a yellow to brown solid crystalline substance.[1][2] Its core structure consists of a bicyclic benzothiazole (B30560) system, with an amino group at the 6-position and a nitrile group at the 2-position.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 6-amino-1,3-benzothiazole-2-carbonitrile | [3] |

| Synonyms | 2-Cyano-6-aminobenzothiazole, 6-Amino-2-benzothiazolecarbonitrile | [4] |

| CAS Number | 7724-12-1 | [4] |

| Molecular Formula | C₈H₅N₃S | [3][4] |

| Molecular Weight | 175.21 g/mol | [3][4] |

| Appearance | Yellow to brown solid/crystals | [1][2] |

| Storage | 2-8°C | [1][5] |

Physicochemical Properties

| Property | Value | Notes | Reference |

| Melting Point | Not available | Data for the precursor, 2-chloro-6-nitrobenzothiazole, is 193–194 °C. | |

| Boiling Point | 384.9 ± 34.0 °C | Predicted | [2] |

| pKa | 1.43 ± 0.10 | Predicted | [2] |

| XLogP3 | 1.7 | Computed | [3] |

| Solubility | Not quantitatively determined. | Expected to be soluble in organic solvents like DMSO and DMF. |

Spectroscopic Data

NMR Spectroscopy

The following ¹H and ¹³C NMR data were reported for this compound.

¹H NMR (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.64 | d | 8.7 | H-4 |

| 7.14 | d | 2.3 | H-7 |

| 6.84 | dd | 8.7, 2.4 | H-5 |

| 6.00 | s | - | -NH₂ |

¹³C NMR (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 153.3 | C-7a |

| 149.2 | C-6 |

| 138.3 | C-3a |

| 125.0 | C-4 |

| 124.9 | C-2 |

| 116.5 | C-5 |

| 114.7 | -CN |

| 104.9 | C-7 |

Mass Spectrometry

While experimental mass spectra are not widely published, the expected mass for the protonated molecule is readily calculated.

| Technique | Expected m/z | Species | Reference |

| ESI-MS | 176.0 | [M+H]⁺ | [6] |

Infrared (IR) Spectroscopy

-

N-H stretching (amine): Sharp bands around 3300-3500 cm⁻¹ (primary amines typically show two bands).[7]

-

C≡N stretching (nitrile): A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹.

-

C=N and C=C stretching (aromatic rings): Bands in the 1500-1600 cm⁻¹ region.

-

C-N stretching (aromatic amine): Absorption in the 1250-1360 cm⁻¹ range.

Experimental Protocols

Synthesis of this compound via DABCO-Catalyzed Cyanation

This protocol is adapted from an economical and scalable synthesis method. The overall synthesis is a two-step process starting from 2-chloro-6-nitro-1,3-benzothiazole.

Step 1: Synthesis of 6-Nitro-1,3-benzothiazole-2-carbonitrile

-

To a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole (10.0 g, 46.59 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (748 mg, 6.99 mmol) in acetonitrile (B52724) (1000 mL), slowly add a solution of NaCN (2.40 g, 48.97 mmol) in H₂O (100 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction and proceed with an appropriate aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by filtration through a short silica (B1680970) plug.

Step 2: Synthesis of 6-Amino-1,3-benzothiazole-2-carbonitrile

-

To a suspension of 6-nitro-1,3-benzothiazole-2-carbonitrile (5.00 g, 24.37 mmol) in acetic acid (500 mL), add iron powder (68.05 g, 1218.55 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Dilute the reaction mixture with water (1 L) and remove the unreacted iron by filtration through celite.

-

Extract the aqueous solution with ethyl acetate (B1210297) (4 x 500 mL).

-

Wash the combined organic layers with brine (2 x 300 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to yield the final product.

Protocol for Site-Specific Protein Labeling via CBT-Cysteine Click Chemistry

This protocol outlines the general procedure for labeling a protein containing a terminal cysteine residue with a this compound-derivatized probe.

-

Protein Preparation : Dissolve the purified protein containing an N-terminal cysteine in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a concentration of 1-10 mg/mL.

-

Reduction of Cysteine : To ensure the cysteine thiol is in its reduced, reactive form, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate the solution for 30 minutes at room temperature.

-

Labeling Reaction : Prepare a stock solution of the this compound-functionalized probe in a compatible organic solvent (e.g., DMSO). Add the probe to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept low (typically <5% v/v) to prevent protein denaturation.

-

Incubation : Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The progress of the reaction can be monitored by LC-MS.

-

Purification : Remove the unreacted probe and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with the desired buffer for downstream applications.

-

Characterization : Confirm the successful labeling of the protein by SDS-PAGE (which may show a shift in molecular weight) and/or mass spectrometry to determine the final mass of the labeled protein.

Applications in Bioluminescence Imaging

A primary application of this compound is in the field of bioluminescence imaging (BLI). It serves as a precursor to aminoluciferin, the substrate for firefly luciferase. The "split-luciferin" strategy involves the bioorthogonal reaction between a this compound derivative and a cysteine-containing molecule to generate the active luciferin in situ.

This approach allows for the conditional activation of a bioluminescent signal upon the interaction of the ACBT-probe with a specific biological target containing a cysteine residue, enabling the imaging of various biological processes such as enzyme activity or protein-protein interactions in living cells and organisms.[8]

Safety Information

This compound is classified as hazardous. It is harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable chemical tool for researchers. Its well-defined chemical properties and reactivity, particularly in the context of bioluminescence and bioorthogonal chemistry, have established it as a key component in the development of advanced molecular probes and bioconjugates. The detailed synthetic and labeling protocols provided in this guide offer a practical resource for its application in diverse research settings. Further investigation into its physicochemical properties, such as a definitive melting point and quantitative solubility, would be beneficial for the broader scientific community.

References

- 1. 6-氨基-2-氰基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 7724-12-1 CAS MSDS (6-Amino-2-benzothiazolecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound|CAS 7724-12-1|RUO [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

6-Amino-2-cyanobenzothiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

6-Amino-2-cyanobenzothiazole is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and chemical biology. Its unique structure, featuring an amino group and a cyano group on a benzothiazole (B30560) core, underpins its utility in the synthesis of bioluminescent probes and for bioorthogonal ligations.

| Property | Value | Source |

| CAS Number | 7724-12-1 | [1][2] |

| Molecular Weight | 175.21 g/mol | [1][2] |

| Molecular Formula | C₈H₅N₃S | [1] |

| Synonyms | 2-Cyano-6-aminobenzothiazole, 6-Amino-2-benzothiazolecarbonitrile | [1] |

| Appearance | Crystals | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Protocols

The synthesis of this compound (ACBT) is critical for its application in research and development. While traditional methods exist, a more recent, scalable, and economical approach has been developed.

Economical and Scalable Synthesis using DABCO Catalysis

This method presents an improvement over traditional cyanations that often use toxic reagents and result in low yields.[3][4]

Experimental Protocol:

-

Reaction Setup: A mixture of the starting material, 6-amino-2-chlorobenzothiazole, is prepared.

-

Cyanation: The cyanation is carried out using a suitable cyanide source.

-

Catalysis: 1,4-diazabicyclo[2.2.2]octane (DABCO) is introduced as a catalyst. The use of DABCO is essential for the reaction to proceed under mild conditions.[4]

-

Reaction Conditions: The reaction is typically heated to ensure completion. In the absence of DABCO, no conversion is observed, highlighting the catalyst's crucial role.[4]

-

Workup and Purification: Following the reaction, a standard extractive workup is performed to isolate the crude product.

-

Final Product: The crude product is then purified, typically by crystallization, to yield this compound.

Note: This protocol is a generalized representation. For specific quantities and detailed reaction conditions, refer to the primary literature.

Chemical Reactivity and Applications

The reactivity of this compound is centered around its amino and cyano functional groups, making it a valuable tool for bioconjugation and probe development.

CBT-Cys Click Reaction

A key application of ACBT is its rapid and selective condensation reaction with molecules containing a 1,2-aminothiol group, such as the amino acid cysteine.[5] This bioorthogonal ligation, often termed the "CBT-Cys click reaction," proceeds efficiently under physiological conditions without the need for a catalyst.[5]

Reaction Mechanism:

-

Thioimidate Formation: The thiol group of cysteine performs a nucleophilic attack on the carbon atom of the cyano group in ACBT, leading to the formation of a thioimidate intermediate.[6]

-

Intramolecular Cyclization: The amino group of the cysteine then attacks the imino-carbon in an intramolecular fashion.

-

Product Formation: This is followed by the release of ammonia (B1221849) to form the final, stable thiazoline (B8809763) product.[6] This reaction is fundamental to the in-situ synthesis of luciferin (B1168401) derivatives for bioluminescence imaging.[4]

Applications in Drug Development and Research

The unique reactivity of this compound has led to its use in several advanced applications:

-

Bioluminescence Imaging (BLI): As a precursor to D-aminoluciferin, ACBT is instrumental in the development of bioluminescent probes for in vivo imaging.[4][5]

-

Site-Specific Protein Labeling: The CBT-Cys click reaction allows for the precise labeling of proteins at N-terminal cysteine residues or at sites containing unnatural amino acids with a 1,2-aminothiol group.[4][5]

-

Enzyme Immobilization: The stable linkage formed through the CBT-Cys reaction is utilized for immobilizing enzymes onto various supports.[5]

-

Intracellular Nanostructure Synthesis: The controlled, bioorthogonal nature of the reaction enables the synthesis of polymeric nanostructures within living cells.[5]

Experimental Workflow: Site-Specific Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein of interest using this compound.

Experimental Protocol for Protein Labeling:

A general protocol for labeling a protein with an N-terminal cysteine using 6-amino-CBT involves the following steps:

-

Protein Preparation: The protein of interest, engineered to have an N-terminal cysteine, is purified and prepared in a suitable buffer (e.g., NH₄HCO₃ buffer, pH 8.5).

-

Reagent Preparation: A stock solution of 6-amino-CBT is prepared in an organic solvent such as acetonitrile. A reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often included to prevent disulfide bond formation of the cysteine.

-

Ligation Reaction: The protein solution is mixed with the 6-amino-CBT solution and TCEP. The reaction mixture is then incubated at 37°C for a specific duration, typically 1 hour.[7]

-

Analysis of Labeling Efficiency: The extent of labeling can be determined by techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the mass shift corresponding to the addition of the ACBT molecule.[7]

This technical guide provides a foundational understanding of this compound, its synthesis, reactivity, and key applications. For researchers and professionals in drug development, this compound offers a powerful tool for creating sophisticated biological probes and bioconjugates.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97 7724-12-1 [sigmaaldrich.com]

- 3. Economical and scalable synthesis of this compound - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 7724-12-1|RUO [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of 6-Amino-2-cyanobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-cyanobenzothiazole (ACBT) is a pivotal heterocyclic building block with significant applications in the fields of chemical biology, drug discovery, and diagnostics.[1] Its utility as a precursor for D-aminoluciferin in bioluminescence imaging and as a key component in bioorthogonal ligation chemistry underscores the need for efficient and scalable synthetic and purification methodologies.[2][3][4] This technical guide provides a comprehensive overview of the primary synthetic routes to ACBT, detailing experimental protocols and purification strategies. Quantitative data is summarized for comparative analysis, and experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Introduction

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific functionalization at the 2- and 6-positions of the benzothiazole ring in this compound imparts unique chemical reactivity. The amino group at the 6-position offers a convenient handle for further derivatization, allowing for the attachment of various probes and molecules of interest.[3][4] The cyano group at the 2-position is the key functionality for the condensation reaction with 1,2-aminothiols, such as cysteine, to form a thiazoline (B8809763) ring, a reaction central to its use in bioluminescence and bioconjugation.[1][5]

This guide will focus on two primary synthetic pathways to ACBT: the traditional Sandmeyer-type reaction and a more contemporary, scalable DABCO-catalyzed cyanation.

Synthetic Methodologies

Traditional Synthesis: Sandmeyer-type Cyanation of 6-Amino-2-chlorobenzothiazole (B112346)

The traditional route to ACBT involves the cyanation of 6-amino-2-chlorobenzothiazole.[4][6] This method, while established, often suffers from low and variable yields, sluggish reaction times, and the use of hazardous reagents in high-boiling point solvents, which complicates purification.[4][6]

The general workflow for this traditional synthesis is outlined below:

Experimental Protocol:

A detailed experimental protocol for the traditional synthesis is adapted from literature reports.[4][6]

-

Diazotization and Chlorination: 6-Amino-2-chlorobenzothiazole can be prepared from 2-amino-6-nitrobenzothiazole (B160904) via a Sandmeyer reaction followed by reduction of the nitro group.

-

Cyanation: To a solution of 6-amino-2-chlorobenzothiazole in dimethyl sulfoxide (B87167) (DMSO), an excess of potassium cyanide (KCN) is added. The reaction mixture is heated for several hours.

-

Work-up and Purification: The reaction is typically quenched with water and extracted with an organic solvent. The removal of DMSO can be challenging. Purification is generally achieved by column chromatography.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 6-Amino-2-chlorobenzothiazole | [4][6] |

| Reagents | Potassium Cyanide (KCN), DMSO | [4][6] |

| Typical Yield | 30-50% | [4][6] |

| Purity | Variable, requires extensive purification | [6] |

Economical and Scalable Synthesis: DABCO-Catalyzed Cyanation

To address the shortcomings of the traditional method, an improved synthesis has been developed that is more economical, scalable, and utilizes milder reaction conditions.[2][3][4] This method employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the cyanation of a protected 6-aminobenzothiazole (B108611) derivative.

The workflow for this modern approach is depicted below:

Experimental Protocol:

The following protocol is a summary of the scalable synthesis of ACBT.[6]

-

Synthesis of 2-Bromo-6-nitrobenzothiazole: This intermediate is prepared from 2-amino-6-nitrobenzothiazole via a Sandmeyer-type reaction.

-

DABCO-Catalyzed Cyanation: 2-Bromo-6-nitrobenzothiazole is dissolved in a mixture of acetonitrile (B52724) and water. Sodium cyanide (NaCN) and a catalytic amount of DABCO are added, and the reaction is stirred at room temperature.

-

Reduction of the Nitro Group: The resulting 2-cyano-6-nitrobenzothiazole is then reduced to this compound using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Purification: The crude product is purified by recrystallization from a suitable solvent like acetonitrile or ethanol.[6]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-6-nitrobenzothiazole | [6] |

| Reagents | NaCN, DABCO, MeCN/H₂O, SnCl₂·2H₂O | [6] |

| Yield of Cyanation | 90% | [6] |

| Overall Yield | 73-82% (from 2-bromo-6-nitrobenzothiazole) | [6] |

| Purity (after recrystallization) | ≥95% | [7] |

Purification of this compound

The final purity of ACBT is critical for its intended applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Recrystallization

Recrystallization is an effective method for purifying the product from the scalable synthesis.[6]

Protocol:

-

The crude this compound is dissolved in a minimal amount of hot solvent (e.g., acetonitrile or ethanol).

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography

For smaller scale reactions or when impurities are difficult to remove by recrystallization, column chromatography is the preferred method.

Protocol:

-

A silica (B1680970) gel column is prepared using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with the solvent system, and fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Analytical Data:

| Technique | Expected Result | Reference |

| Melting Point | 193–194 °C | [6] |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.75 (d, J = 2.3 Hz, 1H), 8.38 (dd, J = 9.0, 2.3 Hz, 1H), 8.07 (d, J = 9.0 Hz, 1H) | [6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 158.9, 154.9, 145.6, 136.6, 123.5, 122.4, 117.8 | [6] |

| HPLC Purity | ≥96.5% | [8] |

Safety Considerations

Both synthetic routes involve the use of highly toxic cyanide salts (KCN or NaCN). These reagents should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols. For instance, unreacted cyanide can be quenched by the addition of an iron(III) chloride solution.[6]

Conclusion

The synthesis and purification of this compound are critical processes for its application in advanced biological research and drug development. While traditional methods exist, the DABCO-catalyzed cyanation offers a more efficient, scalable, and safer alternative. Careful execution of the described protocols and purification techniques will yield high-purity ACBT suitable for the most demanding applications. The provided data and workflows serve as a valuable resource for researchers aiming to prepare this important chemical entity.

References

- 1. This compound|CAS 7724-12-1|RUO [benchchem.com]

- 2. Economical and scalable synthesis of this compound - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. Economical and Scalable Synthesis of this compound | Technology Networks [technologynetworks.com]

- 4. BJOC - Economical and scalable synthesis of this compound [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound (≥96.5% (HPLC); 97%) - Amerigo Scientific [amerigoscientific.com]

Spectroscopic Profile of 6-Amino-2-cyanobenzothiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-cyanobenzothiazole, a versatile building block in drug discovery and chemical biology. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a key intermediate in the synthesis of various biologically active molecules, including luciferin (B1168401) derivatives used in bioluminescence imaging. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its derivatives. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The structural features of this compound have been elucidated using a combination of spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 8.9 | CH-4 |

| 7.08 | d | 2.2 | CH-7 |

| 6.95 | dd | 8.8, 2.2 | CH-5 |

| 4.14 | s | - | NH₂ |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 147.8 | C-6 |

| 145.7 | C-7a |

| 138.3 | C-3a |

| 131.2 | C-2 |

| 126.1 | CH-4 |

| 117.8 | CH-5 |

| 113.7 | C≡N |

| 104.0 | CH-7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | Primary Amine | N-H Stretch |

| 3100 - 3000 | Aromatic | C-H Stretch |

| 2230 - 2210 | Nitrile | C≡N Stretch |

| 1620 - 1580 | Aromatic | C=C Stretch |

| 1500 - 1400 | Aromatic | C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The expected molecular ion peak for this compound is based on its exact mass.

| Parameter | Value |

| Molecular Formula | C₈H₅N₃S |

| Molecular Weight | 175.21 g/mol |

| Exact Mass | 175.020418 Da[1] |

| Predicted Molecular Ion (M⁺) | m/z 175 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure reproducibility.

Synthesis of this compound

The compound can be synthesized via a multi-step process starting from 2-chloro-6-nitrobenzothiazole. The final step involves the reduction of the nitro group to an amine. A detailed, scalable synthesis has been reported in the literature.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer.[2] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.[2]

IR Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed. A background spectrum is recorded first, followed by the spectrum of the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting ions are analyzed. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.

Visualization of Spectroscopic Workflow

The logical relationship between the different spectroscopic techniques for the characterization of this compound is illustrated in the diagram below.

Caption: Workflow for the characterization of this compound.

References

In-Depth Technical Guide: Reactivity and Stability of 6-Amino-2-cyanobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-cyanobenzothiazole (ACBT) is a heterocyclic building block of significant interest in chemical biology, bioconjugation, and drug discovery.[1] Its utility is primarily derived from the reactivity of its 2-cyano group and the presence of a 6-amino moiety that allows for further functionalization. This technical guide provides a comprehensive overview of the reactivity and stability of ACBT, with a focus on its application in the widely utilized 2-cyanobenzothiazole-cysteine (CBT-Cys) click reaction. This document details the chemical properties, stability under various conditions, and key reactions of ACBT. Detailed experimental protocols and proposed reaction and degradation pathways are also presented to aid researchers in the effective use of this versatile compound.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₈H₅N₃S.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 175.21 g/mol | --INVALID-LINK--[3] |

| CAS Number | 7724-12-1 | --INVALID-LINK-- |

| Appearance | Crystals | --INVALID-LINK-- |

| Purity | ≥96.5% (HPLC) | --INVALID-LINK--[4] |

| InChI Key | ZOHSEULTWOYIMS-UHFFFAOYSA-N | --INVALID-LINK--[3] |

| SMILES | Nc1ccc2nc(sc2c1)C#N | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Stability Profile

Table 2: Stability and Storage Recommendations for this compound

| Condition | Stability Information | Recommendations |

| Temperature | Stable under recommended storage conditions. | Store at 2-8°C. |

| Light | Photodegradation of benzothiazole (B30560) derivatives can occur upon UV irradiation.[5] | Store in a light-protected environment. |

| pH | Prone to hydrolysis under alkaline conditions (pH > 8.0). | Maintain neutral to slightly acidic pH for optimal stability in solution. |

| Oxidation | Incompatible with strong oxidizing agents. | Avoid contact with strong oxidizers. |

| Moisture | Hydrolysis of the cyano group is possible in the presence of water. | Store in a dry, well-ventilated place.[6] |

Reactivity Profile

The reactivity of this compound is centered around its two primary functional groups: the 2-cyano group and the 6-amino group.

The 2-Cyanobenzothiazole-Cysteine (CBT-Cys) Click Reaction

The most prominent reaction of ACBT is the "click" condensation with a 1,2-aminothiol, typically an N-terminal cysteine residue on a peptide or protein.[1] This reaction is rapid, selective, and occurs under physiological conditions without the need for a catalyst, making it a powerful tool for bioconjugation.[1]

The reaction proceeds through a two-step mechanism:

-

Thioimidate Formation: The nucleophilic thiol group of the cysteine attacks the electrophilic carbon of the cyano group on the ACBT molecule, forming a thioimidate intermediate.

-

Intramolecular Cyclization and Elimination: The adjacent amino group of the cysteine then performs an intramolecular attack on the imine carbon of the thioimidate. This is followed by the elimination of ammonia (B1221849) to form a stable thiazoline (B8809763) ring, resulting in the final conjugate.[1]

The rate of the CBT-Cys reaction is pH-dependent, with a significant decrease in the reaction rate observed at lower pH values (e.g., pH 5.0) compared to physiological pH (7.4).

Reactions of the 6-Amino Group

The 6-amino group provides a versatile handle for further derivatization of the ACBT core. It can undergo standard amine reactions, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Amide Bond Formation: Coupling with carboxylic acids, often facilitated by peptide coupling reagents, to form amide bonds.[1] This is particularly useful for attaching ACBT to peptides and other biomolecules.

Experimental Protocols

General Protocol for Protein Labeling via CBT-Cys Ligation

This protocol provides a general guideline for the site-specific labeling of a protein with an N-terminal cysteine residue using a this compound-functionalized probe.

Materials:

-

Protein with an N-terminal cysteine (purified)

-

This compound (ACBT) or ACBT-functionalized probe

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Organic co-solvent (optional): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein has been stored under reducing conditions, ensure the removal of excess reducing agents like dithiothreitol (B142953) (DTT) by dialysis or size-exclusion chromatography.

-

If necessary, a small amount of a thiol-free reducing agent like TCEP (final concentration 0.1-1 mM) can be added to the reaction mixture to maintain the cysteine in its reduced state.[7]

-

-

Probe Preparation:

-

Prepare a stock solution of the ACBT-functionalized probe in an organic co-solvent such as DMF or DMSO at a concentration of 10-100 mM.

-

-

Labeling Reaction:

-

To the protein solution, add the ACBT-probe stock solution to achieve a final molar excess of the probe (typically 10-50 fold excess relative to the protein). The final concentration of the organic co-solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.[7]

-

-

Purification:

-

Remove the excess unreacted probe by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

-

Characterization:

-

Confirm the successful labeling of the protein by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass increase.

-

The labeling efficiency can be quantified using UV-Vis spectroscopy if the probe has a distinct chromophore.

-

References

- 1. This compound|CAS 7724-12-1|RUO [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (≥96.5% (HPLC); 97%) - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Economical and scalable synthesis of this compound [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

The Chemistry of Cysteine Bioconjugation: A Technical Guide to the Reaction of 6-Amino-2-cyanobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanism between 6-Amino-2-cyanobenzothiazole (ACBT) and cysteine residues. This bioorthogonal "click" reaction has emerged as a powerful tool for site-specific protein labeling, imaging, and the development of targeted therapeutics. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents quantitative data to enable researchers to effectively utilize this versatile bioconjugation strategy.

The Reaction Mechanism: A Tale of Two Cysteines

The reaction between this compound and cysteine is a nuanced process, highly dependent on the position of the cysteine residue within a peptide or protein. The core of the reaction is the interaction between the nucleophilic thiol group of cysteine and the electrophilic cyano group of ACBT.

1.1. Reaction with N-Terminal Cysteine: The Luciferin Transformation

When the cysteine residue is located at the N-terminus of a protein, it possesses a 1,2-aminothiol moiety. This configuration facilitates a rapid, multi-step condensation reaction that culminates in the formation of a stable aminoluciferin (B605428) product, a derivative of the substrate for firefly luciferase. The proposed mechanism is as follows:

-

Nucleophilic Attack: The highly nucleophilic sulfur atom of the cysteine's thiol group attacks the carbon atom of the cyano group on the this compound.

-

Intermediate Formation: This initial attack forms a transient thioimidate intermediate.

-

Intramolecular Cyclization: The proximal amino group of the N-terminal cysteine then attacks the same carbon atom, leading to the formation of a five-membered thiazoline (B8809763) ring.

-

Dehydration: The reaction proceeds with the elimination of an ammonia (B1221849) molecule, resulting in the final, stable aminoluciferin product. Isotope labeling studies have confirmed that the nitrogen atom in the newly formed thiazole (B1198619) ring originates from the amino group of cysteine[1].

1.2. Reaction with Internal Cysteine: Stabilized Adducts

For cysteine residues located within a peptide chain (internal cysteines), the absence of a neighboring amino group alters the reaction pathway. In this scenario, the reaction typically halts after the initial nucleophilic attack of the thiol on the cyano group, forming a stable thioimidate adduct. The stability of this adduct can be significantly influenced by the local amino acid sequence, with surrounding polar and charged residues thought to stabilize the product through non-covalent interactions[2]. While less common, in specific sequence contexts, a proximal lysine (B10760008) residue can act as a surrogate for the N-terminal amine, facilitating a similar cyclization and dehydration cascade.

Quantitative Analysis of the Reaction

The reaction between this compound and cysteine is characterized by its rapid kinetics, a hallmark of "click" chemistry. The reaction rate is, however, sensitive to environmental conditions, most notably pH.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) | 59.7 M⁻¹s⁻¹ | pH 7.4 | [3] |

| 26.8 M⁻¹s⁻¹ | Not specified, but cited as a key kinetic parameter. | [3] | |

| 17 M⁻¹s⁻¹ | For the ligation between a specific ubiquitin-peptide fusion protein (Ub-CX10R7) and biotin-PEG₄-CBT at pH 7.4, 37°C. | [2] | |

| 9.2 M⁻¹s⁻¹ | For the general reaction of 2-cyanobenzothiazole with a 1,2-aminothiol. | [1] | |

| 9.0 M⁻¹s⁻¹ | pH 6.0 | [3] | |

| 2.7 M⁻¹s⁻¹ | pH 5.0 | [3] | |

| Optimal pH | 7.4 | The reaction rate is significantly higher at physiological pH compared to more acidic conditions. Hydrolysis of CBT can occur at pH > 8. | [2][3] |

| Optimal Temperature | 37°C | The reaction is typically performed at physiological temperature. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for performing and analyzing the reaction between this compound and cysteine-containing peptides or proteins.

3.1. General Reagent Preparation

-

This compound (ACBT) Stock Solution: Prepare a 10 mM stock solution of ACBT in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. Store at -20°C, protected from light.

-

Cysteine-Containing Peptide/Protein Solution: Dissolve the lyophilized peptide or protein in an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or 50 mM Ammonium Bicarbonate, pH 7.4-8.5). The final concentration will depend on the specific experiment. For proteins, purification is often achieved through affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Tris(2-carboxyethyl)phosphine (TCEP) Stock Solution: Prepare a 100 mM stock solution of TCEP in water. TCEP is a reducing agent used to ensure the cysteine's thiol group remains in its reduced, reactive state. Store at -20°C.

3.2. Protocol for a Standard Ligation Reaction

This protocol is a general guideline and may require optimization for specific applications.

-

In a microcentrifuge tube, combine the following in order:

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Cysteine-containing peptide or protein to a final concentration of 5-50 µM.

-

TCEP to a final concentration of 1 mM.

-

-

Add the ACBT stock solution to a final concentration of 50-500 µM. The final concentration of the organic solvent from the ACBT stock should be kept low (typically <5%) to avoid protein denaturation.

-

Incubate the reaction mixture at 37°C for 1-2 hours. Reaction times may vary depending on the reactants and their concentrations.

-

Quench the reaction, if necessary, by adding an excess of a thiol-containing compound like dithiothreitol (B142953) (DTT) or by proceeding directly to analysis.

-

Analyze the reaction products using techniques such as LC-MS or SDS-PAGE.

3.3. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for monitoring the progress of the reaction and confirming the identity of the products.

-

Sample Preparation: Dilute the reaction mixture in an appropriate solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 10-30 minutes) is used to elute the reactants and products.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Data Acquisition: Acquire data in full scan mode to detect the masses of the starting materials and the expected product (the mass of the peptide/protein plus the mass of ACBT minus the mass of ammonia for N-terminal cysteines, or the mass of the peptide/protein plus the mass of ACBT for internal cysteines).

-

Conversion Calculation: The percentage conversion can be calculated from the ion counts of the product and the remaining starting material using the formula: % Conversion = [Product Ion Count] / ([Starting Material Ion Count] + [Product Ion Count])[2].

-

Visualizing the Reaction and Workflow

4.1. The Chemical Reaction Pathway

Caption: Reaction of this compound with N-Terminal Cysteine.

4.2. A Typical Experimental Workflow

References

- 1. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - Chemical Science (RSC Publishing) [pubs.rsc.org]

Solubility of 6-Amino-2-cyanobenzothiazole in different solvents

An In-depth Technical Guide to the Solubility of 6-Amino-2-cyanobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research and drug development. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide presents calculated solubility values, qualitative solubility information, and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems.

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. It is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). Factors affecting solubility include the chemical structure of the solute and solvent, temperature, pH, and the presence of other substances.

Solubility Profile of this compound

Quantitative solubility data for this compound is scarce in peer-reviewed literature. However, computational models and qualitative descriptions provide valuable insights into its solubility characteristics.

Quantitative Solubility Data

The following table summarizes the available calculated water solubility for this compound. It is important to note that this value is predicted by the ESOL (Estimated Solubility) model and should be confirmed by experimental analysis.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Data Type | Citation |

| Water | Not Specified | 0.513 | 0.00293 | Calculated | [1] |

Qualitative Solubility Information

Several sources provide qualitative descriptions of the solubility of this compound in various organic solvents:

-

Water : Exhibits low solubility.

-

Dimethyl Sulfoxide (DMSO) : Soluble. A mixture of DMSO and water (1:1) has been effectively used as a solvent system during the synthesis of this compound.

-

Methanol and Acetone : Readily dissolves the compound.

-

Ethanol (B145695) : The related compound, 2-chloro-6-nitrobenzothiazole, shows complete conversion in ethanol, suggesting that ethanol could be a potential solvent for this compound as well.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvents, the following are detailed, generalized protocols for common analytical methods.

Gravimetric Method

This classic method involves determining the mass of the solute dissolved in a known mass or volume of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution :

-

Add an excess amount of this compound to the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Separation of the Saturated Solution :

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) may be necessary.

-

-

Solvent Evaporation and Weighing :

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation :

-

The mass of the dissolved solute is the final mass of the container with the residue minus the initial mass of the empty container.

-

Solubility can be expressed in g/L, mg/mL, or other relevant units by dividing the mass of the solute by the volume of the solvent used.

-

UV-Vis Spectroscopy Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Methodology:

-

Determination of Maximum Absorbance Wavelength (λmax) :

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.

-

-

Preparation of a Calibration Curve :

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Analysis of the Saturated Solution :

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method.

-

Dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation :

-

Use the absorbance of the diluted sample and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Methodology:

-

HPLC Method Development :

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of a Calibration Curve :

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analysis of the Saturated Solution :

-

Prepare a saturated solution and separate the supernatant as described previously.

-

Dilute a known volume of the saturated supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation :

-

Use the peak area of the diluted sample and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the solubility.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of determining the solubility of this compound and the general structure of benzothiazole (B30560) derivatives.

Caption: Experimental workflow for determining the solubility of a compound.

Caption: Logical relationship of this compound to its core structure and applications.

Conclusion

References

Commercial Suppliers and Technical Guide for High-Purity 6-Amino-2-cyanobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 6-Amino-2-cyanobenzothiazole, a versatile heterocyclic building block crucial for advancements in bioluminescence imaging and bioorthogonal chemistry. This document outlines commercial suppliers, quantitative specifications, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Specifications

High-purity this compound is available from several commercial chemical suppliers. The typical purity levels offered are suitable for sensitive research and development applications. Below is a summary of offerings from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |

| Santa Cruz Biotechnology | 7724-12-1 | C₈H₅N₃S | 175.21 | ≥95%[1] |

| Amerigo Scientific | 7724-12-1 | C₈H₅N₃S | 175.21 | ≥96.5% (HPLC)[2] |

| Sigma-Aldrich (Merck) | 7724-12-1 | C₈H₅N₃S | 175.21 | 97%[3] |

Synthesis of High-Purity this compound

An economical and scalable synthesis of this compound has been developed, making this key reagent more accessible for large-scale studies.[4][5] The synthetic route involves a mild, organocatalytic cyanation, which is amenable to scale-up.[4][5]

Synthetic Pathway

The synthesis starts from the readily available 2-chlorobenzothiazole (B146242) and proceeds through nitration, cyanation, and subsequent reduction of the nitro group.

Experimental Protocol for Synthesis

The following protocol is adapted from the scalable synthesis reported by Hauser et al. (2016).[5]

Step 1: Nitration of 2-Chlorobenzothiazole

-

In a round-bottomed flask cooled in an ice bath, add concentrated sulfuric acid.

-

Portion-wise, add 2-chlorobenzothiazole to the sulfuric acid with stirring.

-

Slowly add potassium nitrate, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 18 hours.

-

Pour the reaction mixture onto ice.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with ice-cold water until the filtrate is acid-free.

-

Dry the product, 2-chloro-6-nitrobenzothiazole, under reduced pressure.

Step 2: Cyanation of 2-Chloro-6-nitrobenzothiazole

-

Dissolve 2-chloro-6-nitrobenzothiazole and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile.

-

Slowly add an aqueous solution of sodium cyanide to the stirred mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Quench excess cyanide by adding an aqueous solution of iron(III) chloride.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to obtain 6-nitro-2-cyanobenzothiazole.

Step 3: Reduction of 6-Nitro-2-cyanobenzothiazole

-

Suspend 6-nitro-2-cyanobenzothiazole in acetic acid.

-

Add iron powder to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Dilute the mixture with water and remove unreacted iron by filtration through celite.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel chromatography to yield high-purity this compound.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the purity and identity of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient of methanol (B129727) and water is commonly used.

-

Detection: The analyte is detected by UV absorbance.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

-

Injection and Analysis: Inject the sample onto the column and run the gradient method. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the compound's identity.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm, and the amine protons will be observed as a broader signal.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to observe all unique carbon environments within the molecule.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate ions of the analyte.

-

Analysis: Analyze the ions in a mass spectrometer to determine the mass-to-charge ratio (m/z). The observed molecular ion peak should correspond to the calculated molecular weight of this compound (175.21 g/mol ).

Applications in Research and Drug Development

This compound is a key precursor in the synthesis of luciferin (B1168401) analogs for bioluminescence imaging and a valuable reagent for bioorthogonal ligation reactions.

Bioluminescence Imaging

The condensation of this compound with D-cysteine yields an aminoluciferin (B605428) derivative.[4][5] This reaction is the foundation of "split-luciferin" technology, where the non-luminescent precursor is converted to a light-emitting substrate in the presence of its target, leading to a high signal-to-background ratio.[6]

Luciferin-Luciferase Reaction Mechanism:

Experimental Workflow for a Bioluminescence Assay:

Bioorthogonal Ligation

This compound and its derivatives can undergo a bioorthogonal reaction with molecules containing a 1,2-aminothiol group, such as an N-terminal cysteine residue on a protein.[4][5] This highly selective ligation is rapid under physiological conditions and is used for site-specific labeling of biomolecules.[4][5]

Mechanism of 2-Cyanobenzothiazole Ligation:

Protocol for Protein Labeling:

-

Protein Preparation: Prepare a solution of the protein of interest containing an N-terminal cysteine residue in a suitable buffer (e.g., PBS, pH 7.4).

-

Reagent Preparation: Prepare a stock solution of the this compound derivative (e.g., linked to a fluorescent dye or biotin) in an organic solvent like DMSO.

-

Ligation Reaction: Add the this compound derivative to the protein solution.

-

Incubation: Incubate the reaction mixture at 37 °C for 1 hour.[3]

-

Analysis: Analyze the reaction product by SDS-PAGE and subsequent visualization (e.g., fluorescence imaging or Western blot for biotin) to confirm successful labeling. LC-MS can be used to determine the extent of labeling.[3]

References

- 1. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 5. How Animals Make Light - Luciferin and the Light-making Process | HowStuffWorks [animals.howstuffworks.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 6-Amino-2-cyanobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Amino-2-cyanobenzothiazole (CAS No. 7724-12-1), a versatile heterocyclic building block used in bioluminescence imaging and bioconjugation.[1][2][3][4] Adherence to these guidelines is crucial to ensure personal safety and maintain experimental integrity.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₈H₅N₃S.[2][5][6][7][8] It is typically encountered as crystals.[5]

| Property | Value | Source |

| CAS Number | 7724-12-1 | [2][5][6][7][8] |

| Molecular Formula | C₈H₅N₃S | [2][5][6][7] |

| Molecular Weight | 175.21 g/mol | [2][5][6][7] |

| Appearance | Crystals | [5] |

| Storage Temperature | 2-8°C | [5] |

Hazard Identification and Classification

This compound is classified as hazardous. The signal word is "Danger".[5]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Source: Sigma-Aldrich Safety Information[5], ChemicalBook MSDS[9]

GHS Pictograms:

Health hazard, Corrosion

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][9]

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent.[5]

-

Skin and Body Protection: Wear a lab coat.

Hygiene Measures:

First Aid Measures

In case of exposure, follow these procedures:

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed and the person is conscious, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[9] |

| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician. |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

Source: ChemicalBook MSDS[9]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Recommended storage temperature is between 2-8°C.[5]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

Experimental Protocols and Applications

This compound is a key precursor for the synthesis of D-luciferin derivatives used in bioluminescence imaging.[3][7] It is also utilized in bioorthogonal chemistry for the site-specific labeling of proteins containing a 1,2-aminothiol moiety, such as an N-terminal cysteine.[3][11] This reaction, known as the CBT-Cys click reaction, is rapid and highly selective under physiological conditions.[3]

Experimental Workflow: Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides upon thermal decomposition.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

References

- 1. Economical and Scalable Synthesis of this compound | Technology Networks [technologynetworks.com]

- 2. scbt.com [scbt.com]

- 3. This compound|CAS 7724-12-1|RUO [benchchem.com]

- 4. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-氨基-2-氰基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 7724-12-1 [smolecule.com]

- 8. 6-氨基-2-氰基苯并噻唑 - 2-氰基-6-氨基苯并噻唑, 6-氨基-2-苯并噻唑甲腈 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Imaging with 6-Amino-2-cyanobenzothiazole

Introduction

6-Amino-2-cyanobenzothiazole (ACBT) is a versatile heterocyclic building block crucial for chemical biology and bioconjugation.[1] With a molecular weight of 175.21 g/mol and the chemical formula C₈H₅N₃S, its primary application lies in the synthesis of D-luciferin analogs, which are substrates for firefly luciferase in bioluminescence imaging (BLI).[1][2][3] The amino group on the ACBT scaffold allows for straightforward derivatization, enabling the creation of a wide array of bioluminescent probes.[1]

A key chemical transformation involving ACBT is the bioorthogonal condensation reaction with a 1,2-aminothiol, such as the amino acid D-cysteine.[1] This "CBT-Cys click reaction" is rapid, selective, and occurs under physiological conditions without needing a catalyst, making it ideal for in vivo applications.[1][4] The reaction forms the core of aminoluciferin (B605428), which produces light in the presence of luciferase.[1] This principle underpins two powerful in vivo imaging strategies: enzyme-activated bioluminescence and bioorthogonal protein labeling.

Application Note 1: In Vivo Bioluminescence Imaging of Enzyme Activity (Caspase-3/7)

This application note describes the use of an ACBT-derived probe to non-invasively image apoptosis by detecting caspase-3 and caspase-7 activity in live animal models.

Principle of Detection

The method utilizes a "caged" luciferin (B1168401) pro-substrate, Z-DEVD-aminoluciferin. In this molecule, the aminoluciferin is chemically modified with the caspase-3/7 recognition sequence, Asp-Glu-Val-Asp (DEVD), rendering it unable to react with luciferase.[5][6] In the presence of active caspase-3 or caspase-7, which are key executioner enzymes in the apoptotic pathway, the DEVD peptide is cleaved.[7] This cleavage releases free aminoluciferin. The liberated aminoluciferin can then be utilized by firefly luciferase, which is typically expressed by the target cells (e.g., tumor xenografts), to generate a strong bioluminescent signal that is directly proportional to the level of caspase activity.[5][8]

Signaling Pathway and Workflow

Caption: Workflow for caspase-3/7 activity detection using a caged luciferin probe.

Quantitative Data Summary

The following table summarizes representative data from in vivo studies imaging apoptosis in tumor xenograft models post-treatment with chemotherapeutic agents. The signal is quantified as the fold change in bioluminescence after probe administration in treated animals versus untreated controls.

| Animal Model | Treatment | Time Post-Treatment | Fold Induction of Signal (Treated vs. Control) | Reference |

| Colon Cancer Xenograft | Camptothecin | 24 hours | > 2-fold | [5] |

| Glioblastoma Xenograft | Temozolomide | 48 hours | > 2-fold | [5] |

| Ovarian Cancer Xenograft | Docetaxel | 24 hours | Significant (P<0.05) | [6] |

| Ovarian Cancer Xenograft | Docetaxel | 48 hours | Significant (P<0.01) | [6] |

Experimental Protocol: In Vivo Caspase-3/7 Imaging

This protocol is adapted for a mouse xenograft model where tumor cells stably express firefly luciferase.

-

Materials and Reagents:

-

VivoGlo™ Caspase-3/7 Substrate (Z-DEVD-Aminoluciferin)[9]

-

Sterile Phosphate-Buffered Saline (PBS)

-

Tumor-bearing mice (with luciferase-expressing cells)

-

Anesthetic (e.g., Isoflurane)

-

In Vivo Imaging System (e.g., IVIS Spectrum)

-

-

Probe Preparation:

-

Prepare a stock solution of Z-DEVD-Aminoluciferin in sterile PBS. The sodium salt form has high solubility in PBS.[9]

-

The final concentration should be calculated to deliver a dose between 50 mg/kg and 500 mg/kg.[9] A preliminary dose-response study is recommended to determine the optimal dose for your model.[9]

-

For example, for a 25g mouse at a 50 mg/kg dose, you would need 1.25 mg of the probe. Prepare the solution to be administered in a standard volume, such as 100-150 µL.[9][10]

-

-

Animal Preparation and Probe Administration:

-

Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).

-

Once the animal is fully anesthetized, administer the prepared Z-DEVD-Aminoluciferin solution via intraperitoneal (IP) injection.[9]

-

Place the mouse in the imaging chamber of the In Vivo Imaging System.

-

-

Image Acquisition:

-

Imaging is generally started 10 minutes after the IP injection to allow for substrate distribution.[7][9]

-

Acquire bioluminescent images using an open filter.

-

Set the exposure time between 1 to 5 minutes, depending on signal intensity. Use automatic exposure settings to determine the optimal time initially.

-

Acquire images at multiple time points (e.g., 24, 48, 72 hours) after therapeutic treatment to monitor the dynamics of apoptosis.[6]

-

-

Data Analysis:

-

Define a Region of Interest (ROI) around the tumor area on the acquired images.

-

Quantify the signal intensity within the ROI. It is recommended to use units of Total Flux (photons/second) for quantification, as this measurement is less susceptible to variations in ROI size compared to radiance.[4]

-

Calculate the fold change in signal intensity by comparing the total flux from treated animals to that of the vehicle-treated control group.

-

Application Note 2: In Vivo Bioorthogonal Labeling and Fluorescence Imaging

This application note details the use of ACBT for site-specific labeling of proteins with a fluorescent reporter for in vivo imaging.

Principle of Detection

This method leverages the highly specific and efficient CBT-Cys click reaction.[1] First, the protein of interest is genetically engineered to express a cysteine residue at its N-terminus.[6] This creates a unique reactive handle (a 1,2-aminothiol group) on the protein.[6] Next, a probe consisting of this compound conjugated to a reporter molecule (e.g., a near-infrared fluorophore) is administered. The CBT moiety of the probe reacts specifically with the N-terminal cysteine on the target protein, forming a stable covalent bond.[1] This "click" reaction labels the protein of interest, allowing for its visualization and tracking in vivo using fluorescence imaging.

Experimental Workflow

Caption: Bioorthogonal labeling workflow using the CBT-Cys click reaction for in vivo imaging.

Quantitative Data Summary

The following table presents representative data on the fluorescence enhancement achieved upon the CBT-Cys reaction and the signal accumulation in targeted tissues in vivo.

| System | Probe | Reaction Outcome | Signal Enhancement / Accumulation | Reference |

| In Vitro (Protein Labeling) | CBT-GGG-FITC | Reaction with protein thiols | ~7-fold increase in fluorescence emission | |

| In Vivo (Tumor Imaging) | Cy5.5-based Caspase Probe (C-SNAF) | Intracellular self-assembly after caspase cleavage and CBT-Cys reaction | ~3-fold higher fluorescence in treated tumors vs. untreated at 4h post-injection | |

| In Vivo (Tumor Imaging) | [¹⁸F]-CBT-RGD₂ | PET imaging of αvβ₃ integrin | ~3.7 %ID/g (percent injected dose per gram of tissue) in tumor at 30 min |

Experimental Protocol: In Vivo Bioorthogonal Fluorescence Imaging

This protocol outlines a general procedure for labeling and imaging a tumor-surface protein tagged with an N-terminal cysteine in a mouse model.

-

Materials and Reagents:

-

ACBT-Fluorophore conjugate (e.g., ACBT-Cy5.5). The probe should be synthesized and purified prior to use.

-

Vehicle solution (e.g., saline, PBS with 5% DMSO).

-

Mice bearing tumors expressing the N-terminal cysteine-tagged protein of interest.

-

In Vivo Fluorescence Imaging System (e.g., Maestro, IVIS Spectrum).

-

-

Probe Preparation:

-

Dissolve the ACBT-Fluorophore conjugate in a minimal amount of a biocompatible solvent like DMSO, then dilute to the final concentration with sterile saline or PBS.

-

The final probe concentration should be optimized. A typical starting dose is around 5 nmol of the probe per mouse.

-

Prepare the solution to be administered in a volume of 100-200 µL for intravenous injection.[10]

-

-

Animal Preparation and Probe Administration:

-

Anesthetize the mouse using isoflurane.

-

Administer the prepared ACBT-Fluorophore solution via intravenous (e.g., tail vein) injection. This route allows for systemic distribution of the probe.

-

-

Image Acquisition:

-

Place the anesthetized mouse in the fluorescence imaging system.

-

Acquire images at multiple time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal time for signal accumulation at the target site and clearance from non-target tissues.

-

Use appropriate excitation and emission filters for the chosen fluorophore. For a Cy5.5-based probe, use an excitation filter around 635 nm and a long-pass emission filter starting at 675 nm.

-

Acquire both white light and fluorescence images to co-register the signal with the animal's anatomy.

-

-

Data Analysis:

-

Draw ROIs over the tumor and a contralateral, non-target tissue (e.g., muscle) to serve as a background reference.

-

Quantify the average fluorescence intensity (radiance) within each ROI.

-

Calculate the tumor-to-background signal ratio at each time point to assess the specificity of the labeling.

-

For a more detailed analysis, perform ex vivo imaging of dissected organs after the final in vivo time point to confirm probe biodistribution.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood: implications for preclinical fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Labeling Thiols on Proteins, Living Cells, and Tissues with Enhanced Emission Induced by FRET - PMC [pmc.ncbi.nlm.nih.gov]